molecular formula C7H15NO B14783802 3,4-Dimethylpiperidin-3-ol

3,4-Dimethylpiperidin-3-ol

Cat. No.: B14783802
M. Wt: 129.20 g/mol
InChI Key: VBGKDRHWHZVXNK-UHFFFAOYSA-N
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Description

3,4-Dimethylpiperidin-3-ol is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 3 and 4, respectively. The compound exists in stereoisomeric forms, with the trans-isomer (CAS: 1951439-22-7) being commercially available as a hydrochloride salt . Key properties include:

  • Molecular Formula: C₇H₁₆ClNO (hydrochloride salt)
  • Molecular Weight: 165.66 g/mol
  • Storage: Typically stored under controlled conditions to maintain stability .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3,4-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6,2)9/h6,8-9H,3-5H2,1-2H3

InChI Key

VBGKDRHWHZVXNK-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 3,4-dimethylpiperidin-4-one using sodium borohydride in methanol. The reaction is typically carried out at room temperature for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reduction methods with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 3,4-dimethylpiperidin-3-one.

Scientific Research Applications

3,4-Dimethylpiperidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidin-3-ol Derivatives

Structural Analogues and Their Properties

The table below summarizes key structural analogues of 3,4-dimethylpiperidin-3-ol, highlighting differences in substituents, molecular weight, and similarity scores (calculated using cheminformatics tools):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score
trans-3,4-Dimethylpiperidin-3-ol hydrochloride 1951439-22-7 C₇H₁₆ClNO 165.66 Reference Compound
3-Ethylpiperidin-3-ol hydrochloride 1956355-25-1 C₇H₁₆ClNO 165.66 1.00
3-Isopropylpiperidin-3-ol hydrochloride 1956355-25-1 C₈H₁₈ClNO 179.69 0.97
cis-3,4-Dimethylpiperidin-3-ol hydrochloride 1951439-19-2 C₇H₁₆ClNO 165.66 0.97

Data Sources :

Key Observations:

Substituent Effects: The ethyl and isopropyl derivatives (similarity scores 1.00 and 0.97, respectively) exhibit increased steric bulk compared to methyl groups, which may influence lipophilicity and binding interactions in biological systems.

Molecular Weight Trends :

  • Substitution with larger alkyl groups (e.g., isopropyl) increases molecular weight, which could impact pharmacokinetic properties such as metabolic stability .

Contrast with Pyridine-Based Analogues

While piperidin-3-ol derivatives contain a saturated six-membered ring, pyridine analogues (e.g., 2,5-diiodopyridin-3-ol, CAS: 148) feature an aromatic ring with nitrogen. Key differences include:

  • Aromaticity vs. Saturation : Pyridine derivatives exhibit aromatic stability, whereas piperidine derivatives offer conformational flexibility.
  • Electron Distribution : The lone pair on pyridine’s nitrogen is delocalized, reducing basicity compared to piperidine’s localized lone pair .

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